molecular formula C9H11NO3S B13931915 1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene CAS No. 60658-36-8

1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene

Cat. No.: B13931915
CAS No.: 60658-36-8
M. Wt: 213.26 g/mol
InChI Key: BBLRAGFOIQZQIP-UHFFFAOYSA-N
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Description

1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene is a substituted nitrobenzene derivative characterized by three distinct functional groups: an ethoxy group (-OCH₂CH₃) at position 1, a methylsulfanyl (thioether, -SCH₃) group at position 2, and a nitro (-NO₂) group at position 4. This compound belongs to the class of aromatic nitro compounds, which are widely utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their electron-deficient aromatic rings and reactivity in substitution reactions . The ethoxy group acts as an electron-donating substituent via resonance, while the nitro group is strongly electron-withdrawing, creating a polarized electronic environment that influences reactivity and intermolecular interactions. The methylsulfanyl group contributes moderate electron-donating effects and may participate in hydrogen bonding or sulfur-based interactions .

Properties

CAS No.

60658-36-8

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

1-ethoxy-2-methylsulfanyl-4-nitrobenzene

InChI

InChI=1S/C9H11NO3S/c1-3-13-8-5-4-7(10(11)12)6-9(8)14-2/h4-6H,3H2,1-2H3

InChI Key

BBLRAGFOIQZQIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-ethoxy-2-(methylsulfanyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of 1-ethoxy-2-(methylsulfanyl)-4-nitrobenzene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethoxy-2-(methylsulfanyl)-4-nitrobenzene exerts its effects depends on the specific application. For example, in biological systems, the compound may interact with cellular proteins and enzymes, leading to changes in cellular function. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or other cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups :
    • The ethoxy group in the target compound donates electrons via resonance, activating the ring at positions ortho and para to it. However, the nitro group at position 4 deactivates the ring, directing incoming electrophiles to positions meta to itself (position 1 or 3) .
    • In contrast, 1-Methylsulfonyl-4-nitrobenzene lacks an ethoxy group but features a sulfonyl group (-SO₂CH₃), which is strongly electron-withdrawing. This results in a more electron-deficient ring, reducing reactivity toward electrophiles compared to the target compound .

Hydrogen Bonding and Solubility

    Biological Activity

    1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and comparisons with related compounds.

    Chemical Structure and Properties

    1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene is characterized by the following structural formula:

    C9H11NO3S\text{C}_9\text{H}_{11}\text{N}\text{O}_3\text{S}

    This compound features an ethoxy group, a methylthio group, and a nitro group attached to a benzene ring, contributing to its unique reactivity and biological activity.

    The biological activity of 1-ethoxy-2-(methylsulfanyl)-4-nitrobenzene can be attributed to several mechanisms:

    • Electrophilic Substitution : The nitro group is an electron-withdrawing substituent, enhancing the susceptibility of the benzene ring to electrophilic attack, which may lead to various biochemical interactions.
    • Redox Reactions : The compound undergoes reduction and oxidation processes, which can modify its chemical properties and affect its reactivity towards biological targets.

    Antimicrobial Activity

    Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind covalently to DNA, causing cell death .

    In studies assessing the antimicrobial efficacy of similar nitro compounds, it has been noted that derivatives exhibit significant activity against various pathogens. For instance:

    CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
    5-Nitroimidazole15.6 μg/mLStaphylococcus aureus
    Nitrobenzamide derivatives62.5 μg/mLCandida albicans

    These findings suggest that 1-ethoxy-2-(methylsulfanyl)-4-nitrobenzene may similarly possess antimicrobial properties worthy of further investigation.

    Anticancer Activity

    Recent research highlights the potential anticancer effects of nitro-substituted compounds. For example, compounds with similar structures have demonstrated cytotoxic effects in various cancer cell lines by inducing apoptosis through caspase-dependent pathways .

    A comparative analysis of IC50 values (the concentration required to inhibit cell growth by 50%) shows promising results:

    CompoundIC50 (μg/mL)Cancer Cell Line
    Compound A193.93A549 (lung cancer)
    Compound B238.14MCF-7 (breast cancer)

    These results indicate that 1-ethoxy-2-(methylsulfanyl)-4-nitrobenzene could potentially exhibit similar anticancer activity.

    Study on Nitro Compounds

    A study published in Nature investigated a series of nitro-containing compounds and their biological activities. It was found that specific structural modifications led to enhanced cytotoxicity against cancer cell lines, emphasizing the importance of functional groups in determining biological outcomes .

    Research on Antimicrobial Efficacy

    Another study focused on nitro derivatives demonstrated their effectiveness against resistant strains of bacteria. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .

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